molecular formula C32H22N4 B1663767 5,15-Diphenyl-21H,23H-porphine CAS No. 22112-89-6

5,15-Diphenyl-21H,23H-porphine

Cat. No. B1663767
CAS RN: 22112-89-6
M. Wt: 462.5 g/mol
InChI Key: QIBKIAFNCVIIMG-UHFFFAOYSA-N
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Description

5,15-Diphenyl-21H,23H-porphine, also known as 5,15-DPP, is a selective STAT3 inhibitor and a selective STAT3-SH2 antagonist . It has been used as a signal transducer and activator of transcription 3 (STAT3) inhibitor to analyze its effects on various biological processes .


Molecular Structure Analysis

The molecular formula of 5,15-Diphenyl-21H,23H-porphine is C32H22N4 . Its molecular weight is 462.54 . The SMILES string representation of its structure is c1ccc (cc1)-c2c3ccc (cc4ccc ( [nH]4)c (-c5ccccc5)c6ccc (cc7ccc2 [nH]7)n6)n3 .


Chemical Reactions Analysis

5,15-DPP directly binds to STAT3 and antagonizes the function of STAT3-SH2 . It selectively antagonizes STAT3-SH2 with an IC50 of 0.28 μM over the other SH2-containing proteins STAT1 and GRB2 . The estimated Kd values for the 5,15-DPP binding to STAT3 was 880 nM . Treatment with 5,15-DPP suppressed the DNA binding activity of STAT3 in a concentration-dependent manner .


Physical And Chemical Properties Analysis

5,15-DPP is a powder . Its density is 1.285±0.06 g/cm3 . The boiling point is predicted to be 912.3±65.0 °C .

Scientific Research Applications

Cancer Research

5,15-Diphenyl-21H,23H-porphine has been used to study its effects on malignant peripheral nerve sheath tumor (MPNST) survival and proliferation . This research is crucial for understanding and potentially treating this type of cancer .

Immunology

This compound has been utilized to investigate the thymic stromal lymphopoietin (TSLP) modulation of nonmetastatic gene 23-H1 (NME1 or nm23-H1) expression in human trophoblasts . This could have implications for immune responses and pregnancy.

Inflammation and Cancer

It serves as a selective inhibitor of Signal transducer and activator of transcription 3 (STAT3) , a transcription factor with roles in inflammation and cancer . By inhibiting STAT3, it can potentially be used to treat conditions related to these processes.

Muscle Regeneration

Inhibition of JAK/STAT signaling in satellite cells via 5,15-Diphenyl-21H,23H-porphine has been used to stimulate muscle regeneration in a model of aging skeletal muscle deterioration . This application could be significant for aging research and therapies.

Mechanism of Action

Target of Action

The primary target of 5,15-Diphenyl-21H,23H-porphine (5,15-DPP) is the Signal Transducer and Activator of Transcription 3 (STAT3) . STAT3 is a cytokine-inducible transcription factor that plays crucial roles in inflammation and cancer .

Mode of Action

5,15-DPP is a cell-permeable porphyrin derivative that selectively binds to STAT3 . It inhibits STAT3 dimerization via Src homology 2 (Sh2) domains . This prevents nuclear translocation and DNA binding . The compound selectively antagonizes STAT3-SH2 with an IC50 of 0.28 µM , and it poorly inhibits STAT1 with an IC50 of 10 µM .

Biochemical Pathways

The compound reduces IL-6-dependent STAT3 activation and consequent c-myc expression . Aberrant STAT3 activity has been associated with transforming mechanisms induced by oncogenic tyrosine kinases . STAT3 functions as a critical mediator of oncogenic signaling through transcriptional activation of genes encoding apoptosis inhibitors, cell-cycle regulators, and inducers of angiogenesis .

Pharmacokinetics

It is known that the compound is cell-permeable , which suggests that it can readily cross cell membranes to exert its effects.

Result of Action

5,15-DPP blocks TRAIL-induced migration and invasion in A549 cells . It has also been used to analyze its effects on malignant peripheral nerve sheath tumor (MPNST) survival and proliferation . Furthermore, inhibition of JAK/STAT signaling in satellite cells via 5,15-DPP has been used to stimulate muscle regeneration in a model of aging skeletal muscle deterioration .

Future Directions

5,15-DPP has been used to analyze its effects on malignant peripheral nerve sheath tumor (MPNST) survival and proliferation . It has also been used to study its effects on the thymic stromal lymphopoietin (TSLP) modulation of non-metastatic gene 23-H1 (NME1 or nm23-H1) expression in human trophoblasts . Furthermore, it has been used to study its effects on 17β-estradiol and 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD)-induced M2 polarization in human macrophages and endometrial stromal cells . These studies suggest that 5,15-DPP could be further explored in the context of cancer research and other related fields.

properties

IUPAC Name

10,20-diphenyl-21,22-dihydroporphyrin
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H22N4/c1-3-7-21(8-4-1)31-27-15-11-23(33-27)19-25-13-17-29(35-25)32(22-9-5-2-6-10-22)30-18-14-26(36-30)20-24-12-16-28(31)34-24/h1-20,33,35H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIBKIAFNCVIIMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=CC(=CC4=CC=C(N4)C(=C5C=CC(=N5)C=C6C=CC2=N6)C7=CC=CC=C7)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H22N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60447492
Record name 5,15-Diphenyl-21H,23H-porphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60447492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

462.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,15-Diphenyl-21H,23H-porphine

CAS RN

22112-89-6
Record name 5,15-Diphenyl-21H,23H-porphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60447492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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